molecular formula C15H15N3O2S3 B5557020 N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide

N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No. B5557020
M. Wt: 365.5 g/mol
InChI Key: MWVKMRYIQZACRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H15N3O2S3 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide is 365.03264025 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition Studies

Metabolism of SB-649868 in Humans

A study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist developed for insomnia treatment, provides insights into the metabolic pathways and elimination profiles of similar compounds. The research found that SB-649868 is extensively metabolized, with principal routes involving oxidation and rearrangement, demonstrating the importance of understanding metabolic profiles for drug safety and efficacy (Renzulli et al., 2011).

Pharmacokinetic Profiles

Analysis of Urinary Metabolites

Research identifying urinary metabolites of novel psychoactive substances, such as RCS-4, underscores the significance of pharmacokinetic studies in developing new therapeutics. These studies highlight how understanding metabolic pathways and identifying metabolites can inform drug design and safety evaluations (Kavanagh et al., 2012).

Drug Metabolism

Etridiazole Metabolites Monitoring

Investigating the metabolism of etridiazole and its metabolites in humans and rats emphasizes the role of metabolic studies in assessing drug safety and potential biological monitoring tools. Such research is critical for evaluating the effects of drug metabolites on human health (van Welie et al., 2005).

Receptor Binding and Drug Efficacy

5-HT1A Receptor Studies

The use of PET imaging with [carbonyl-11 C]WAY-100635 to delineate 5-HT1A receptors in the human brain exemplifies the application of chemical compounds in receptor binding studies. This research offers a template for exploring receptor-targeted therapies and understanding receptor distribution and function in the brain (Pike et al., 1996).

properties

IUPAC Name

N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S3/c1-20-6-5-18(9-13-16-4-8-22-13)15(19)11-10-23-14(17-11)12-3-2-7-21-12/h2-4,7-8,10H,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVKMRYIQZACRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=NC=CS1)C(=O)C2=CSC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.